molecular formula C6H9N3 B2540231 5,6-Dimethylpyridazin-3-amine CAS No. 17551-35-8

5,6-Dimethylpyridazin-3-amine

Cat. No.: B2540231
CAS No.: 17551-35-8
M. Wt: 123.159
InChI Key: FWUNCMRZTFCAAD-UHFFFAOYSA-N
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Description

5,6-Dimethylpyridazin-3-amine (CAS: Not explicitly provided; molecular formula: C₆H₉N₃) is a pyridazine derivative featuring methyl substituents at the 5- and 6-positions and an amine group at the 3-position. Pyridazines are six-membered aromatic heterocycles with two adjacent nitrogen atoms, known for their applications in pharmaceuticals, agrochemicals, and materials science. The dimethyl substitution likely enhances lipophilicity and steric bulk compared to simpler pyridazinamines, influencing its reactivity and biological interactions .

Properties

IUPAC Name

5,6-dimethylpyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-4-3-6(7)9-8-5(4)2/h3H,1-2H3,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUNCMRZTFCAAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17551-35-8
Record name 5,6-dimethylpyridazin-3-amine
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Chemical Reactions Analysis

Types of Reactions

5,6-Dimethylpyridazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridazin-3-amines.

Scientific Research Applications

5,6-Dimethylpyridazin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 5,6-Dimethylpyridazin-3-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 5,6-Dimethylpyridazin-3-amine with structurally similar pyridazinamine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (Da) Key Features
This compound 5-CH₃, 6-CH₃, 3-NH₂ C₆H₉N₃ 123.08 Enhanced lipophilicity; steric hindrance at 5,6-positions .
6-Chloro-5-methylpyridazin-3-amine 5-CH₃, 6-Cl, 3-NH₂ C₅H₆ClN₃ 143.57 Chlorine introduces electron-withdrawing effects; higher molecular weight .
6-Methoxypyridazin-3-amine 6-OCH₃, 3-NH₂ C₅H₇N₃O 125.13 Methoxy group enhances solubility via polarity; weaker basicity than NH₂ .
6-(Oxan-4-yl)pyridazin-3-amine 6-tetrahydro-2H-pyran-4-yl C₉H₁₃N₃O 179.22 Bulky oxane substituent increases steric bulk; potential for H-bonding .
6-Chloro-N-methylpyridazin-3-amine 6-Cl, 3-NHCH₃ C₅H₆ClN₃ 143.57 N-methylation reduces H-bond donor capacity; alters pharmacokinetics .

Electronic and Steric Modifications

  • Electron-Donating vs. In contrast, chloro substituents (e.g., 6-Chloro-5-methylpyridazin-3-amine) withdraw electron density, increasing electrophilicity at adjacent positions . Methoxy groups (6-Methoxypyridazin-3-amine) provide resonance donation, balancing solubility and reactivity .
  • Steric Effects :

    • The 5,6-dimethyl configuration creates significant steric hindrance, which may limit accessibility for nucleophilic attacks or enzyme binding compared to less substituted analogues like 6-Methoxypyridazin-3-amine .

Research and Patent Landscape

  • This compound: Limited explicit data on patents or literature, but compounds with C₆H₉N₃ formulae show variable patent counts (0–554) and literature mentions (0–1), suggesting diverse research applications .
  • 6-Chloro-5-methylpyridazin-3-amine : Highlighted in synthetic methodologies for agrochemical intermediates, with CAS 64068-00-4 .
  • 6-Methoxypyridazin-3-amine : Discontinued commercial availability (CymitQuimica) indicates niche research use, possibly due to stability or synthesis challenges .

Biological Activity

5,6-Dimethylpyridazin-3-amine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Overview of this compound

  • Chemical Structure : The compound features a pyridine ring with two methyl groups at the 5 and 6 positions and an amino group at the 3 position.
  • Molecular Formula : C7H10N2
  • Molar Mass : Approximately 122.17 g/mol
  • Physical Properties : It is a pale yellow solid with a melting point around 68 °C and a boiling point between 255 to 257 °C.

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Reduction of Nitropyridine : One common method involves the reduction of 2-chloro-5,6-dimethyl-3-nitropyridine using hydrogen gas in the presence of palladium on carbon (Pd/C) and a base like triethylamine in methanol.
  • Functionalization Reactions : The amino group allows for further functionalization through nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Nucleophilic Behavior : Similar compounds have been reported to act as nucleophiles, suggesting that this compound may interact with electrophilic centers in biological molecules.
  • Influence on Metabolic Pathways : It is hypothesized that this compound may affect metabolic pathways related to DNA and RNA biosynthesis, potentially leading to antiproliferative effects such as growth arrest and apoptosis.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

Anticancer Properties

Research into related compounds indicates that they may possess anticancer properties. For instance, derivatives containing similar functional groups have demonstrated antiproliferative effects in cancer cell lines . The potential for this compound to induce apoptosis in cancer cells warrants further investigation.

Case Studies and Research Findings

  • Anticancer Activity : A study highlighted the anticancer effects of pyridinyl compounds where modifications at the amino position led to significant growth inhibition in tumor cell lines. This suggests that similar modifications in this compound could yield beneficial effects .
  • Antimicrobial Studies : Investigations into related compounds have shown promising results against pathogenic bacteria. For example, derivatives of pyridine have been evaluated for their ability to inhibit bacterial growth effectively.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
4,6-Dimethylpyridin-3-amine Methyl groups at positions 4 and 6Different substitution pattern affecting activity
2,4-Dimethylpyridin-3-amine Methyl groups at positions 2 and 4Distinct biological activity profile
5-Bromo-4,6-dimethylpyridin-3-amine Bromine substitution at position 5Enhanced reactivity due to bromine
5-Amino-2,4-dimethylpyridine Amino group at position 5Potentially different pharmacological effects

This table illustrates how variations in substitution patterns can lead to differing biological activities among similar compounds.

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